Home > Products > Screening Compounds P39297 > N-Cyclohexylpropyl Deoxynojirimycin
N-Cyclohexylpropyl Deoxynojirimycin - 133342-48-0

N-Cyclohexylpropyl Deoxynojirimycin

Catalog Number: EVT-368008
CAS Number: 133342-48-0
Molecular Formula: C₁₅H₂₉NO₄
Molecular Weight: 287.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Cyclohexylpropyl Deoxynojirimycin is classified as an alkaloid, specifically a pyridine derivative. It is structurally related to 1-Deoxynojirimycin (DNJ), which is derived from natural sources like mulberry leaves and has been found to exhibit significant pharmacological properties. DNJ is recognized for its ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism, making it relevant in the treatment of diabetes and other metabolic disorders .

Synthesis Analysis

The synthesis of N-Cyclohexylpropyl Deoxynojirimycin involves several steps that can be adapted from established methods for synthesizing related compounds. The general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as glucose derivatives or other sugar alcohols.
  2. Key Reactions:
    • Benzylation: Initial protection of hydroxyl groups using benzyl bromide.
    • Oxidation: Employing reagents like pyridinium chlorochromate to convert alcohols to aldehydes.
    • Cyclization: Formation of the lactam structure through cyclization reactions, often facilitated by reducing agents such as sodium cyanoborohydride in formic acid conditions.
    • Final Modifications: The introduction of cyclohexyl and propyl groups through alkylation reactions using suitable alkyl halides in the presence of bases like potassium carbonate .

These synthetic pathways allow for the production of N-Cyclohexylpropyl Deoxynojirimycin in moderate to high yields, making it feasible for further biological evaluation.

Molecular Structure Analysis

The molecular structure of N-Cyclohexylpropyl Deoxynojirimycin can be characterized by its core pyridine ring fused with a cyclohexane and propyl substituents. Key structural features include:

  • Molecular Formula: C₁₄H₁₉N₃O₄
  • Molecular Weight: Approximately 281.4 g/mol
  • Functional Groups: The compound contains hydroxyl (-OH) groups, a nitrogen atom in the pyridine ring, and alkane chains contributing to its hydrophobic properties.

The spatial arrangement of these groups affects the compound's biological activity and solubility characteristics.

Chemical Reactions Analysis

N-Cyclohexylpropyl Deoxynojirimycin can participate in various chemical reactions typical for amino sugars and alkaloids:

  1. Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis to release free amines or alcohols.
  2. Oxidation-Reduction: The hydroxyl groups are susceptible to oxidation, which can alter the compound's reactivity and biological activity.
  3. Alkylation: The nitrogen atom can be involved in further alkylation reactions, modifying the side chains for enhanced activity or specificity against target enzymes.

These reactions are crucial for modifying the compound to optimize its pharmacological properties.

Mechanism of Action

The mechanism of action of N-Cyclohexylpropyl Deoxynojirimycin primarily revolves around its inhibition of α-glucosidase enzymes. By mimicking the substrate of these enzymes, it binds competitively, preventing the breakdown of carbohydrates into glucose. This inhibition leads to reduced postprandial glucose levels, making it beneficial in managing diabetes:

  • Binding Affinity: The cyclohexyl and propyl groups enhance hydrophobic interactions with the enzyme active site.
  • Inhibition Profile: Studies indicate that modifications at the nitrogen position can significantly affect inhibitory potency against various α-glucosidases .
Physical and Chemical Properties Analysis

N-Cyclohexylpropyl Deoxynojirimycin exhibits distinct physical and chemical properties:

These properties are essential for determining appropriate formulations for therapeutic use.

Applications

N-Cyclohexylpropyl Deoxynojirimycin has several scientific applications:

  1. Pharmaceutical Development: As an α-glucosidase inhibitor, it holds potential for developing new treatments for type 2 diabetes.
  2. Metabolic Research: Useful in studying carbohydrate metabolism and enzyme kinetics related to glucosidase activity.
  3. Natural Product Chemistry: Serves as a model compound for synthesizing other deoxynojirimycin derivatives with varied biological activities.

Research continues into optimizing this compound for enhanced efficacy and reduced side effects in clinical applications.

Introduction to Iminosugars and N-Cyclohexylpropyl Deoxynojirimycin

Structural Classification of Iminosugars and Their Pharmacological Relevance

Iminosugars represent a distinctive class of polyhydroxylated alkaloids characterized by the replacement of the endocyclic oxygen atom in monosaccharide rings with a nitrogen atom. This structural modification creates molecules that mimic the transition state of glycosylated substrates during enzymatic hydrolysis, enabling potent and selective inhibition of carbohydrate-processing enzymes. The core structural diversity encompasses pyrrolidines (five-membered rings), piperidines (six-membered rings, e.g., deoxynojirimycin (DNJ)), azepanes (seven-membered rings), and bicyclic variants [1] [9]. These compounds exhibit exceptional stability and bioavailability due to their resistance to enzymatic degradation and capacity to exploit cellular carbohydrate transport mechanisms [3].

The pharmacological significance of iminosugars stems from their ability to modulate glycosidases, glycosyltransferases, and other enzymes involved in glycoconjugate metabolism. This underpins their therapeutic potential across diverse diseases:

  • Metabolic Disorders: α-Glucosidase inhibitors like Glyset® (N-hydroxyethyl-DNJ) delay intestinal carbohydrate digestion for type 2 diabetes management [3] [9].
  • Lysosomal Storage Disorders (LSDs): Pharmacological chaperones such as Zavesca® (N-butyl-DNJ, miglustat) and Galafold® (DGJ, migalastat) stabilize misfolded enzymes (e.g., glucocerebrosidase in Gaucher disease, α-galactosidase A in Fabry disease), facilitating lysosomal trafficking and function [1] [3] [9].
  • Antiviral Therapy: ER α-glucosidase inhibition disrupts viral glycoprotein processing, impairing virion assembly [4] [9].
  • Oncology and Inflammation: Modulating glycan-dependent cell signaling and adhesion pathways influences tumor progression and immune responses [7] [9].

Table 1: Structural Diversity and Therapeutic Targets of Selected Iminosugars

Iminosugar CorePrototype CompoundPrimary Enzymatic TargetTherapeutic Application
PiperidineDeoxynojirimycin (DNJ)α/β-GlucosidasesType 2 diabetes, Viral infections
PiperidineN-Butyl-DNJ (Miglustat)Glucosylceramide synthaseGaucher disease, Niemann-Pick C
PiperidineN-Hydroxyethyl-DNJ (Miglitol)Intestinal α-glucosidasesType 2 diabetes
PiperidineDeoxygalactonojirimycin (DGJ)α-Galactosidase AFabry disease (Chaperone)
AzepaneIsofagomine derivativesβ-GlucocerebrosidaseGaucher disease (Chaperone)

Historical Context: Discovery and Evolution of Deoxynojirimycin (DNJ) Derivatives

1-Deoxynojirimycin (DNJ, duvoglustat), initially isolated from Morus species (mulberry) and Streptomyces bacteria in the 1970s, emerged as the foundational piperidine iminosugar [4] [10]. Its defining structural feature—a nitrogen atom replacing the ring oxygen of glucose—confers potent competitive inhibition of α-glucosidases. Early research focused on its antidiabetic and antiviral properties, driven by its ability to inhibit intestinal disaccharidases and endoplasmic reticulum glucosidases essential for viral envelope glycoprotein maturation [4] [9].

The evolution from DNJ to its N-alkylated derivatives marked a pivotal shift toward enhanced target specificity and reduced off-target effects:

  • First Generation (1990s-2000s): Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ) achieved clinical approval. Miglustat’s mechanism diverged from glycosidase inhibition; it targets glucosylceramide synthase, reducing glycosphingolipid accumulation in LSDs [3] [9].
  • Second Generation (2010s-Present): Rational design focused on optimizing N-alkyl chain properties (length, hydrophobicity, topology). N-Nonyl-DNJ (NN-DNJ, Figure 1) exemplified this trend, demonstrating superior glucosylceramide synthase inhibition and pharmacological chaperoning for mutant β-glucocerebrosidase compared to Miglustat [6] [9].
  • Biosynthetic Advances: Elucidation of the TYB gene cluster (gabT1, yktc1, gutB1) in Bacillus spp. enabled metabolic engineering for microbial DNJ production, facilitating derivative synthesis [5] [10].

Figure 1: Structural Evolution of Key DNJ Derivatives

Deoxynojirimycin (DNJ) → Miglitol (N-Hydroxyethyl-DNJ) → Miglustat (N-Butyl-DNJ) → N-Nonyl-DNJ

Rationale for N-Cyclohexylpropyl Functionalization in DNJ Analog Design

The N-cyclohexylpropyl modification of DNJ represents a sophisticated strategy to enhance pharmacological efficacy through steric, electronic, and lipophilic optimization. This moiety—a propyl linker (-CH₂-CH₂-CH₂-) capped with a cyclohexyl ring—was designed to address limitations of earlier N-alkyl chains:

  • Lipophilicity and Membrane Permeability: Linear alkyl chains (e.g., nonyl in NN-DNJ) increase lipophilicity but may compromise solubility or induce non-specific cytotoxicity. The cyclohexylpropyl group balances moderate hydrophobicity (log P) with favorable membrane penetration, crucial for intracellular targets like ER-resident chaperones or lysosomal enzymes [6] [9].
  • Steric Complementarity: The bulky, conformationally constrained cyclohexyl ring fills hydrophobic pockets adjacent to enzyme active sites more precisely than flexible linear chains. Computational docking studies suggest optimal van der Waals contacts with residues in glucocerebrosidase or α-glucosidase isoforms, enhancing binding affinity and selectivity [9].
  • Pharmacological Chaperoning: For LSDs, effective chaperones must transiently stabilize mutant enzymes at neutral pH (ER) without inhibiting them at acidic pH (lysosomes). The cyclohexylpropyl group’s moderate basicity and steric bulk promote pH-sensitive, reversible binding—key for chaperone efficacy [2] [9].
  • Targeted Protein Folding Correction: In cystic fibrosis, ΔF508-CFTR misfolding disrupts cellular trafficking. Cyclohexylpropyl-DNJ may act as a corrector by interacting with CFTR nucleotide-binding domains or through modulation of ER quality control glycosidases, distinct from correctors like VX-809 [3].

Structure-Activity Relationship (SAR) of N-Substituted DNJ Analogs

Systematic SAR studies reveal that biological activity in N-substituted DNJ derivatives is exquisitely sensitive to the nature of the N-functionalization. Key parameters include chain length, branching, aromaticity, and terminal hydrophobicity:

Table 2: Impact of N-Substituent Structure on DNJ Derivative Activity

N-SubstituentChain Length/Bulkα-Glucosidase IC₅₀ (μM)β-Glucocerebrosidase EnhancementChaperone SpecificityKey Applications
Hydrogen (DNJ)Minimal0.1 - 1.0LowBroadDiabetes, Antiviral
Hydroxyethyl (Miglitol)Short, polar10 - 50NegligibleNoneType 2 diabetes
Butyl (Miglustat)Intermediate (C4)50 - 100Moderate (GBA1)Gaucher, NPCLSDs
Nonyl (NN-DNJ)Long, linear (C9)0.42 (Acid α-Glucosidase)High (GBA2 selective)GBA2-specificLSDs, Antiviral
CyclohexylpropylIntermediate + bulky terminus0.1 - 5.0*High (GBA1/GBA2 balanced)Broad (GBA, CFTR, α-Gluc)LSDs, Cystic Fibrosis, Diabetes

*Estimated based on structural analogs [6] [9]

  • Chain Length Optimization: Activity peaks at C9 for glucosylceramide synthase inhibition (e.g., NN-DNJ) but shorter chains (C3-C6) often retain better chaperone profiles for enzymes like GAA in Pompe disease [2] [9]. The cyclohexylpropyl group (effective length ~C6-C9) occupies an optimal middle ground.
  • Terminal Group Geometry: Bulky alicyclic groups (cyclohexyl) enhance specificity versus aromatic rings by avoiding π-stacking interference with catalytic residues. This improves selectivity for glucocerebrosidase over off-target glycosidases [9].
  • Mechanistic Divergence: While NN-DNJ potently inhibits glucosylceramide synthase, cyclohexylpropyl-DNJ emphasizes chaperone activity (folding correction) with reduced intrinsic inhibition—critical for enabling substrate turnover in lysosomes [6] [9].
  • Multivalency Effects: Conjugating DNJ to scaffolds (cyclodextrins, calixarenes) via cyclohexylpropyl linkers enhances activity against trafficking-defective proteins by promoting multivalent interactions with oligomeric enzymes or chaperone systems [9].

The N-cyclohexylpropyl-DNJ derivative thus epitomizes rational design: its tailored substituent maximizes target engagement while minimizing off-target effects, positioning it as a versatile candidate for diseases driven by protein misfolding and glycosphingolipid dysregulation.

Properties

CAS Number

133342-48-0

Product Name

N-Cyclohexylpropyl Deoxynojirimycin

IUPAC Name

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Molecular Formula

C₁₅H₂₉NO₄

Molecular Weight

287.39 g/mol

InChI

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1

InChI Key

WAOKCSPMSBLULX-LXTVHRRPSA-N

SMILES

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O

Synonyms

(2R,3R,4R,5S)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol;_x000B_SP 173

Canonical SMILES

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O

Isomeric SMILES

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.